

Topic: Analytical Methods for the Quantification of 3-(2-Hydroxyphenyl)propanamide

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Compound of Interest

Compound Name: 3-(2-Hydroxyphenyl)propanamide

Cat. No.: B1581011

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Abstract

This document provides a comprehensive guide to the quantitative analysis of **3-(2-Hydroxyphenyl)propanamide**, a phenolic amide of interest in pharmaceutical and metabolomic research. We present detailed protocols for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for high-sensitivity applications in complex biological matrices. The guide covers in-depth sample preparation strategies, method validation according to international guidelines, and the scientific rationale behind key procedural choices to ensure data integrity and reproducibility.

Introduction: The Analytical Imperative for 3-(2-Hydroxyphenyl)propanamide

3-(2-Hydroxyphenyl)propanamide (CAS: 22367-76-6, Molecular Formula: $C_9H_{11}NO_2$, Molecular Weight: 165.19 g/mol) is an organic compound characterized by a hydroxyphenyl group linked to a propanamide moiety.^[1] As a phenolic compound, its accurate quantification is essential for various applications, including pharmaceutical quality control, stability testing, and pharmacokinetic studies. Phenolic compounds are a diverse group of phytochemicals found widely in plants, and their analysis is a significant area of research.^{[2][3]}

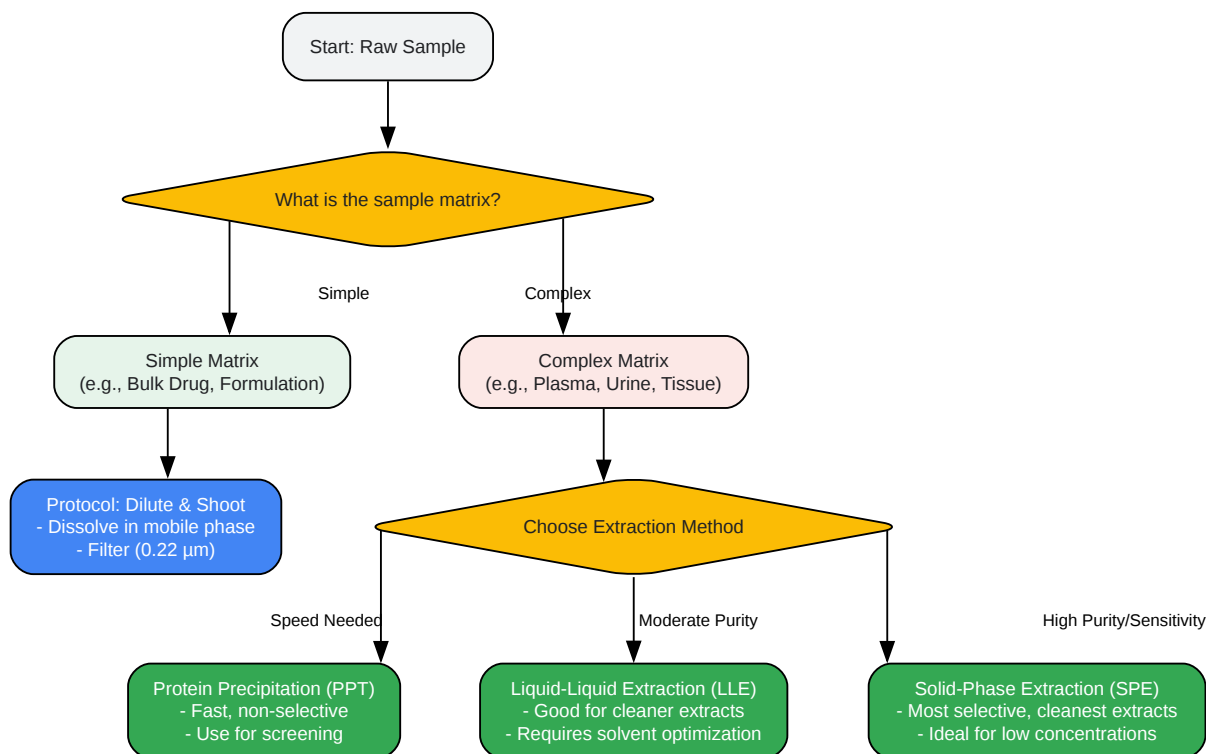
The reliability of any quantitative data hinges on the quality of the analytical method employed. Therefore, developing and validating a robust analytical procedure is not merely a procedural step but a mandatory requirement by regulatory agencies like the FDA and EMA to ensure product quality and safety.^{[4][5][6]} This application note provides the foundational methodologies to establish such reliable and reproducible analytical workflows.

Foundational Strategy: Sample Preparation

The journey from a raw sample to a quantifiable result begins with effective sample preparation. Its primary goal is to extract the analyte of interest from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection.^{[7][8]} The choice of technique is dictated by the sample matrix, the analyte's physicochemical properties, and the sensitivity required.

Selecting the Appropriate Technique

For **3-(2-Hydroxyphenyl)propanamide**, which is a moderately polar molecule, several techniques are applicable. The decision process can be visualized as follows:



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Caption: Decision tree for selecting a sample preparation method.

Core Protocols for Sample Preparation

a) Protein Precipitation (PPT): A rapid method for biological fluids.[9][10]

- To 100 μL of plasma, add 300 μL of cold acetonitrile containing the internal standard.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new vial for analysis.

b) Solid-Phase Extraction (SPE): Offers superior cleanup and concentration.[11]

- Sorbent: Use a reversed-phase sorbent (e.g., C18 or polymer-based).
- Condition: Pass 1 mL of methanol through the cartridge.
- Equilibrate: Pass 1 mL of ultrapure water through the cartridge.
- Load: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid).
- Wash: Wash with 1 mL of 5% methanol in water to remove polar interferences.
- Elute: Elute **3-(2-Hydroxyphenyl)propanamide** with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

Protocol 1: Quantification by HPLC-UV

This method is robust and well-suited for routine quality control, purity assessment, and analysis of formulations where analyte concentrations are relatively high.[12]

Instrumentation and Conditions

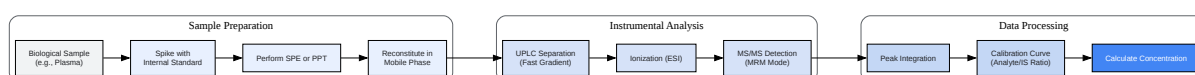
Parameter	Specification
HPLC System	Standard system with a binary pump, autosampler, column oven, and UV-Vis detector.
Column	Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A	0.1% Formic Acid (v/v) in Ultrapure Water.
Mobile Phase B	0.1% Formic Acid (v/v) in Acetonitrile.
Gradient Program	0-15 min: 10% to 70% B; 15-17 min: 70% to 10% B; 17-20 min: 10% B (re-equilibration).
Flow Rate	1.0 mL/min.
Column Temperature	30 °C.
Detection Wavelength	280 nm (typical for phenolic compounds, should be optimized). [13]
Injection Volume	10 µL.

Procedure

- **Standard Preparation:** Prepare a 1 mg/mL stock solution of **3-(2-Hydroxyphenyl)propanamide** in methanol. Create a series of calibration standards (e.g., 1-100 µg/mL) by diluting the stock solution with the mobile phase.
- **Sample Preparation:** Prepare the sample using the "Dilute & Shoot" or an appropriate extraction method from Section 2.0.
- **Analysis:** Inject the standards and samples onto the HPLC system.
- **Quantification:** Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas from the curve.

Protocol 2: High-Sensitivity Quantification by UPLC-MS/MS

For applications requiring low limits of quantification, such as in bioanalysis or trace impurity analysis, UPLC-MS/MS is the method of choice due to its exceptional sensitivity and selectivity. [\[10\]](#)[\[12\]](#)



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Caption: General workflow for UPLC-MS/MS quantification.

Instrumentation and Conditions

Parameter	Specification
UPLC System	UHPLC or UPLC system.
Mass Spectrometer	Triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source. [10]
Column	C18 Acquity UPLC BEH or equivalent (e.g., 2.1 x 50 mm, 1.7 μ m).
Mobile Phase A	0.1% Formic Acid (v/v) in Ultrapure Water.
Mobile Phase B	0.1% Formic Acid (v/v) in Acetonitrile.
Gradient Program	0-2.0 min: 5% to 95% B; 2.0-2.5 min: 95% B; 2.5-3.0 min: 95% to 5% B (re-equilibration).
Flow Rate	0.4 mL/min.
Column Temperature	40 °C.
Injection Volume	5 μ L.

Mass Spectrometry Parameters

Parameter	Specification
Ionization Mode	Electrospray Ionization (ESI), Positive.
Precursor Ion (Q1)	m/z 166.2 ([M+H] ⁺).
Product Ions (Q3)	Two transitions for confirmation and quantification, e.g., m/z 149.1 (loss of NH ₃) and m/z 107.1 (hydroxytropylium ion). These must be optimized empirically.
Capillary Voltage	3.5 kV. [14]
Source Temperature	150 °C. [14]
Desolvation Temperature	350 °C. [14]

Ensuring Data Integrity: Method Validation

Validation is the documented process that proves an analytical method is suitable for its intended purpose.^{[5][15]} All methods must be validated according to ICH Q2(R1) or equivalent guidelines. The key parameters are summarized below.

Parameter	Description	Typical Acceptance Criteria
Specificity / Selectivity	The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [15]	No significant interfering peaks at the retention time of the analyte in blank matrix.
Linearity & Range	The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. [15]	Correlation coefficient (r^2) \geq 0.995.
Accuracy (as Recovery)	The closeness of the test results obtained by the method to the true value. [16]	80-120% recovery for complex matrices; 98-102% for drug substance.
Precision (as %RSD)	The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [16]	Repeatability (intra-day) RSD \leq 15%; Intermediate Precision (inter-day) RSD \leq 20%.
Limit of Detection (LOD)	The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated. [15]	Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ)	The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. [15]	Signal-to-Noise ratio of 10:1; precision and accuracy criteria must be met.

Robustness	A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[15]	System suitability parameters remain within acceptable limits.
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Conclusion

The protocols detailed in this application note provide a robust framework for the quantitative analysis of **3-(2-Hydroxyphenyl)propanamide**. The HPLC-UV method serves as a reliable workhorse for routine analysis, while the UPLC-MS/MS method offers the high sensitivity and selectivity required for challenging bioanalytical applications. Proper method validation is paramount and must be performed to guarantee that the data generated is accurate, reliable, and fit for its intended purpose, thereby upholding the highest standards of scientific integrity in research and drug development.

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